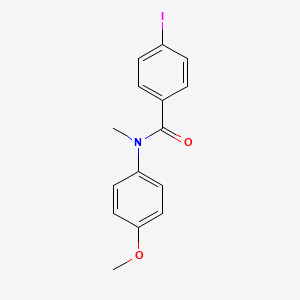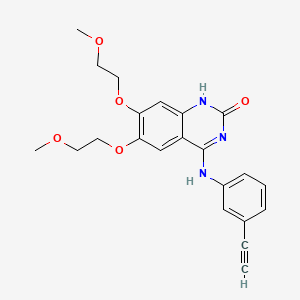
O-Hippuryl-L-beta-phenyllactic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt typically involves the condensation of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acid or base catalysts depending on the specific synthetic route.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Such as crystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
O-Hippuryl-L-beta-phenyllactic acid sodium salt can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, ethanol, methanol, and other organic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use . The exact molecular targets and pathways can vary, but it often involves binding to active sites on enzymes or receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis.
Other hippuryl derivatives: Compounds with similar structures but different functional groups.
Properties
Molecular Formula |
C18H17NNaO5 |
|---|---|
Molecular Weight |
350.3 g/mol |
InChI |
InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22); |
InChI Key |
FXGIXGZLDLVSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


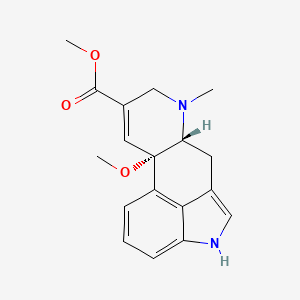


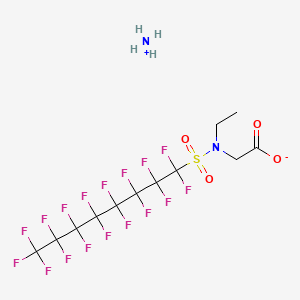

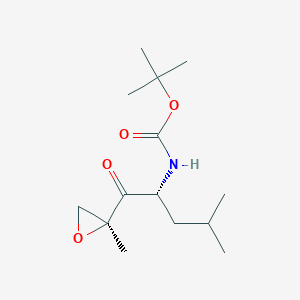

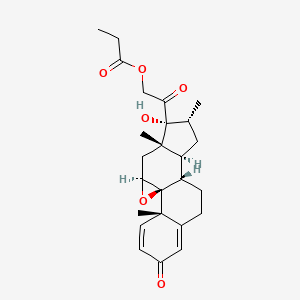
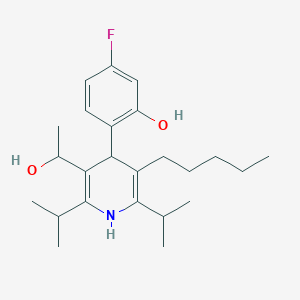
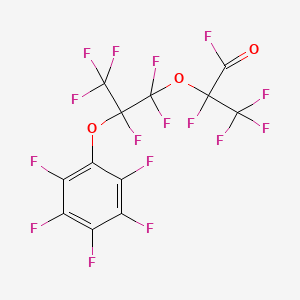
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
